1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone
Overview
Description
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone is an organic compound with a complex structure that includes both benzyloxy and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone typically involves the reaction of 4-benzyloxybenzaldehyde with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is heated to promote the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The benzyloxy and hydroxyphenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzaldehyde: Shares the benzyloxy group but lacks the hydroxyphenyl and phenylethanone moieties.
2-Hydroxyacetophenone: Contains the hydroxyphenyl and carbonyl groups but lacks the benzyloxy group.
Uniqueness
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-hydroxy-4-phenylmethoxyphenyl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-20(13-16-7-3-1-4-8-16)19-12-11-18(14-21(19)23)24-15-17-9-5-2-6-10-17/h1-12,14,23H,13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNZNZALYEQEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503222 | |
Record name | 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39604-80-3 | |
Record name | 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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